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Compound of Interest

Compound Name: NP-C86

Cat. No.: B1574664 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the non-toxic profile of the small molecule

NP-C86, a promising therapeutic agent for stabilizing the long noncoding RNA GAS5.[1][2][3]

The data presented herein, supported by in vivo and in vitro studies, positions NP-C86 as a

safe candidate for further development. This document also offers a comparative analysis with

other common nanoparticle-based delivery systems and details the experimental protocols for

key toxicity assays.

Executive Summary of NP-C86 Toxicity Profile
Current research indicates that NP-C86 exhibits a favorable safety profile. In vivo studies in

murine models have consistently demonstrated its non-toxic nature.[4][5] Administration of NP-
C86, both intranasally in aged mice and systemically in diet-induced obese diabetic mice, has

not resulted in any observable toxicity or adverse effects on body weight.[5][6][7][8]

Furthermore, detailed histopathological examinations of vital organs, including the liver, spleen,

kidney, heart, and adipose tissue, from NP-C86-treated mice have revealed no signs of cellular

damage or architectural disruption.[6][7][9][10] In vitro assessments using a WST-1 assay on

diabetic adipocytes further corroborate these findings, indicating no cellular toxicity.[11]

Notably, NP-C86 has been shown to cross the blood-brain barrier, a significant attribute for

neurological applications.[4][5] To date, no specific genotoxicity or mutagenicity studies for NP-
C86 have been published.
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Comparative Toxicity Analysis
To provide a broader context for the safety profile of NP-C86, the following table summarizes its

known toxicological data alongside that of common alternative nanoparticle platforms used in

drug delivery.
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Parameter NP-C86

Poly(lactic-co-

glycolic acid)

(PLGA)

Nanoparticles

Liposomes Dendrimers

In Vivo Toxicity

No observable

toxicity in mice

models.[5][6][8]

Generally

considered

biocompatible

and safe, though

some

formulations can

induce

inflammation or

oxidative stress.

[12][13][14]

Toxicity varies

widely based on

composition and

surface charge;

cationic

liposomes tend

to be more toxic.

[9][15][16]

Cationic

dendrimers,

especially higher

generations,

often exhibit

significant

cytotoxicity and

hemolytic

activity.[17][18]

[19][20]

Histopathology

No pathological

changes

observed in

major organs

(liver, spleen,

kidney, heart,

adipose tissue).

[6][9][10]

Generally no

significant

histopathological

changes with

biocompatible

formulations.[21]

Can cause tissue

damage,

particularly with

cationic

formulations.[15]

Can cause tissue

damage and

inflammation,

dependent on

surface charge

and generation.

[20]

In Vitro

Cytotoxicity

Non-toxic to

diabetic

adipocytes

(WST-1 assay).

[11]

Cytotoxicity is

formulation-

dependent; some

PLGA

nanoparticles

can reduce cell

viability at high

concentrations.

[13][22]

Varies from non-

toxic

(phosphatidylcho

line-based) to

highly toxic

(stearylamine-

containing).[9]

Cationic

dendrimers show

concentration-

dependent

cytotoxicity due

to membrane

disruption.[17]

[19]

Genotoxicity

Data

No data

available.

Generally

considered non-

genotoxic,

though

Data is sparse

and formulation-

dependent.

Some cationic

dendrimers have

shown genotoxic

potential.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.frontiersin.org/journals/toxicology/articles/10.3389/ftox.2023.1171960/full
https://www.semanticscholar.org/paper/Dendrimers-in-drug-delivery-and-targeting%3A-and-Madaan-Kumar/710c549bf7b2850015540c0367f55142b2efe419
https://www.aatbio.com/resources/application-notes/ames-test-protocol
https://www.pnnl.gov/publications/biological-toxicity-and-environmental-hazards-associated-plga-nanoparticles
https://pmc.ncbi.nlm.nih.gov/articles/PMC3218574/
https://www.frontiersin.org/journals/bioengineering-and-biotechnology/articles/10.3389/fbioe.2019.00261/full
https://pubmed.ncbi.nlm.nih.gov/3622630/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7074910/
https://jddtonline.info/index.php/jddt/article/download/907/557
https://atomfair.com/nanomaterial-primer/article.php?id=G46-816
https://pmc.ncbi.nlm.nih.gov/articles/PMC4097927/
https://www.researchgate.net/publication/215702385_Dendrimer_Toxicity_Let's_Meet_the_Challenge
https://pmc.ncbi.nlm.nih.gov/articles/PMC9230513/
https://www.semanticscholar.org/paper/Dendrimers-in-drug-delivery-and-targeting%3A-and-Madaan-Kumar/710c549bf7b2850015540c0367f55142b2efe419
https://pubmed.ncbi.nlm.nih.gov/3622630/
https://en.wikipedia.org/wiki/Ames_test
https://www.tandfonline.com/doi/full/10.1080/21691401.2016.1202260
https://pmc.ncbi.nlm.nih.gov/articles/PMC7074910/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9230513/
https://www.criver.com/products-services/safety-assessment/toxicology-services/genetic-toxicology/vitro-mammalian-cell-micronucleus-test
https://pmc.ncbi.nlm.nih.gov/articles/PMC3218574/
https://research-management.mq.edu.au/ws/portalfiles/portal/167329896/Publisher_version_open_access_.pdf
https://pubmed.ncbi.nlm.nih.gov/3622630/
https://atomfair.com/nanomaterial-primer/article.php?id=G46-816
https://www.researchgate.net/publication/215702385_Dendrimer_Toxicity_Let's_Meet_the_Challenge
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1574664?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


comprehensive

data is lacking

for all

formulations.[13]

Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and replication of toxicity

studies. Below are the protocols for key assays relevant to the evaluation of NP-C86 and other

novel therapeutic compounds.

In Vivo Toxicity and Histopathological Analysis in a
Murine Model
This protocol outlines the general procedure for assessing the systemic toxicity of a compound

in mice.

Objective: To evaluate the potential toxic effects of a test compound on major organs following

repeated administration.

Materials:

Test compound (e.g., NP-C86)

Vehicle control (e.g., phosphate-buffered saline)

C57BL/6J mice (or other appropriate strain)

Standard laboratory animal housing and care facilities

4% paraformaldehyde in phosphate-buffered saline (PBS)

Ethanol series (70%, 80%, 95%, 100%)

Xylene

Paraffin wax
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Microtome

Hematoxylin and Eosin (H&E) stain

Light microscope

Procedure:

Animal Acclimation: Acclimate mice to the laboratory environment for at least one week prior

to the study.

Dosing: Administer the test compound at various doses and a vehicle control to respective

groups of mice via the intended clinical route (e.g., intravenous, intraperitoneal, intranasal).

Dosing frequency and duration will depend on the study design.

Observation: Monitor the animals daily for any clinical signs of toxicity, including changes in

weight, behavior, and physical appearance.

Tissue Collection: At the end of the study period, euthanize the mice and perform a

necropsy. Collect major organs (liver, spleen, kidneys, heart, brain, lungs).

Fixation: Fix the collected tissues in 4% paraformaldehyde for 24-48 hours.

Tissue Processing: Dehydrate the fixed tissues through a graded series of ethanol, clear in

xylene, and embed in paraffin wax.

Sectioning: Cut thin sections (e.g., 4-5 µm) of the paraffin-embedded tissues using a

microtome.

Staining: Stain the tissue sections with Hematoxylin and Eosin (H&E).

Microscopic Examination: A qualified pathologist examines the stained slides under a light

microscope to identify any histopathological changes, such as inflammation, necrosis, or

changes in cell morphology.[23]

In Vitro Cytotoxicity Assessment using WST-1 Assay
This protocol describes a colorimetric assay to determine cell viability and cytotoxicity.
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Objective: To quantify the effect of a test compound on the metabolic activity of cultured cells

as an indicator of cytotoxicity.

Materials:

Human-derived cell line (e.g., adipocytes, hepatocytes)

Cell culture medium and supplements

96-well cell culture plates

Test compound (e.g., NP-C86)

WST-1 reagent

Microplate reader

Procedure:

Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them

to adhere and grow for 24 hours.

Treatment: Treat the cells with a range of concentrations of the test compound. Include

untreated cells as a negative control and a known cytotoxic agent as a positive control.

Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).

WST-1 Addition: Add WST-1 reagent to each well and incubate for a further 1-4 hours.

During this time, metabolically active cells will convert the WST-1 reagent into a colored

formazan product.

Absorbance Measurement: Measure the absorbance of the formazan product in each well

using a microplate reader at the appropriate wavelength (typically around 450 nm).

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to

the untreated control.

Standard Genotoxicity Testing Battery
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While no genotoxicity data is currently available for NP-C86, the following are standard assays

recommended by regulatory bodies like the OECD to evaluate the genotoxic potential of new

chemical entities.

1. Bacterial Reverse Mutation Test (Ames Test)

Objective: To assess the mutagenic potential of a compound by its ability to induce reverse

mutations in histidine-dependent strains of Salmonella typhimurium.[10][24]

Procedure Outline:

Several strains of S. typhimurium with pre-existing mutations in the histidine operon are

used.

The bacterial strains are exposed to the test compound at various concentrations, both with

and without a metabolic activation system (S9 mix from rat liver).[25]

The treated bacteria are plated on a minimal agar medium lacking histidine.

After incubation, the number of revertant colonies (colonies that have regained the ability to

synthesize histidine) is counted.

A significant, dose-dependent increase in the number of revertant colonies compared to the

negative control indicates a mutagenic potential.[8][26]

2. In Vitro Mammalian Cell Micronucleus Test

Objective: To detect chromosomal damage or aneuploidy induced by a test compound in

cultured mammalian cells.[5][7][11]

Procedure Outline:

Cultured mammalian cells (e.g., human peripheral blood lymphocytes or a suitable cell line)

are exposed to the test compound at several concentrations, with and without metabolic

activation.

The cells are also treated with cytochalasin B to block cytokinesis, resulting in binucleated

cells.[5][7]
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After an appropriate incubation period, the cells are harvested, fixed, and stained.

The frequency of micronuclei (small, extranuclear bodies containing chromosomal fragments

or whole chromosomes) in the binucleated cells is determined by microscopic analysis.[27]

A significant increase in the frequency of micronucleated cells in the treated groups

compared to the control group suggests clastogenic or aneugenic activity.

Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for

histopathological analysis and the in vitro micronucleus assay.

Workflow for In Vivo Toxicity and Histopathological Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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